molecular formula C18H15N5O2 B2660476 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1359204-79-7

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B2660476
CAS No.: 1359204-79-7
M. Wt: 333.351
InChI Key: RXNAMLPXINWAJO-UHFFFAOYSA-N
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Description

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents. .

Scientific Research Applications

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair .

Properties

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-5-4-6-13(9-12)20-16(24)10-22-14-7-2-3-8-15(14)23-11-19-21-17(23)18(22)25/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNAMLPXINWAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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